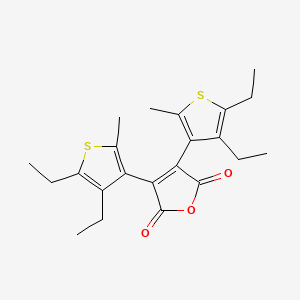
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione is a chemical compound known for its unique structure and properties It consists of a furan-2,5-dione core substituted with two thiophene rings, each bearing diethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts reaction of the starting thiophene with the dichloride of squaric acid, followed by a Baeyer-Villiger oxidation of the intermediate 3,4-bis(2,5-dimethyl-3-thienyl)cyclobutenedione . Another approach involves palladium-catalyzed cross-coupling between 2,5-dimethyl-3-thienylboronic and mucobromic acids under phase transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic activity.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be related to its ability to modulate neurotransmitter levels in the brain . The compound’s structural features allow it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Known for its anxiolytic activity.
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Used in the development of photochromic materials.
Uniqueness
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione stands out due to its specific substitution pattern on the thiophene rings, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115726-49-3 |
|---|---|
Molecular Formula |
C22H26O3S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3,4-bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C22H26O3S2/c1-7-13-15(9-3)26-11(5)17(13)19-20(22(24)25-21(19)23)18-12(6)27-16(10-4)14(18)8-2/h7-10H2,1-6H3 |
InChI Key |
UZIFEYUQZYEXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CC)CC)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


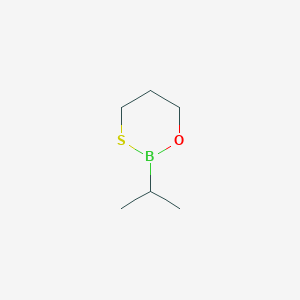




![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

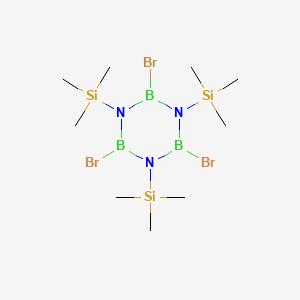
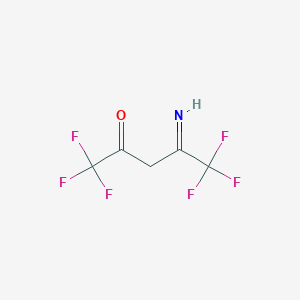
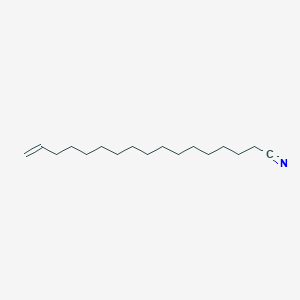

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
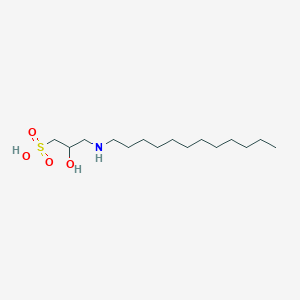
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
